An In-depth Technical Guide to the Spectroscopic Analysis of 4,4'-Sulfonylbis(phenoxybenzene)
An In-depth Technical Guide to the Spectroscopic Analysis of 4,4'-Sulfonylbis(phenoxybenzene)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of 4,4'-Sulfonylbis(phenoxybenzene), a diaryl sulfone compound. Due to the proprietary nature of experimentally obtained spectra for this specific molecule, this guide leverages data from publicly accessible databases and provides analysis based on the known spectral characteristics of its core functional groups.
Data Presentation
The following tables summarize the expected and reported spectroscopic data for 4,4'-Sulfonylbis(phenoxybenzene). Note that specific peak values and chemical shifts from experimental spectra are often held in commercial databases.[1]
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~7.0-8.0 | Multiplets | The aromatic protons are expected to appear in this region. Protons on the phenyl rings attached to the sulfonyl group will likely be the most deshielded (further downfield). |
| ¹³C | ~115-160 | Singlets | The spectrum will show multiple signals for the non-equivalent aromatic carbons. Carbons directly bonded to the sulfonyl group and the ether oxygen will have distinct chemical shifts. |
Note: Specific experimental NMR data for 4,4'-Sulfonylbis(phenoxybenzene) is available in commercial databases such as SpectraBase.[1]
Table 2: Infrared (IR) Spectroscopic Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| S=O Asymmetric Stretch | ~1300-1350 | Strong |
| S=O Symmetric Stretch | ~1150-1180 | Strong |
| C-O-C Asymmetric Stretch | ~1240 | Strong |
| C-H Aromatic Stretch | >3000 | Medium |
| C=C Aromatic Stretch | ~1400-1600 | Medium-Strong |
Note: Experimental FTIR data for 4,4'-Sulfonylbis(phenoxybenzene) obtained via the KBr-Pellet technique is available in commercial databases.[1]
Table 3: Mass Spectrometry (MS) Data
| Ion Type | Predicted m/z Ratio | Notes |
| Molecular Ion [M]⁺ | 402.1 | Corresponding to the molecular weight of C₂₄H₁₈O₄S. |
| Fragment Ions | Varies | Common fragmentation patterns for diaryl sulfones include the loss of SO₂. Cleavage of the ether linkages is also expected. |
Note: Experimental GC-MS data for 4,4'-Sulfonylbis(phenoxybenzene) is available in commercial databases.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 4,4'-Sulfonylbis(phenoxybenzene).
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Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The typical volume is 0.6-0.7 mL.
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Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
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Transfer the solution to a 5 mm NMR tube using a pipette.
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Wipe the outside of the NMR tube to remove any contaminants.
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Instrument Parameters (¹H NMR):
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Spectrometer: Bruker AM-270 or equivalent.[1]
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Frequency: 300-500 MHz.
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Pulse Sequence: Standard single-pulse experiment.
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Number of Scans: 16-64, depending on the sample concentration.
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Relaxation Delay: 1-2 seconds.
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Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Instrument Parameters (¹³C NMR):
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Spectrometer: Bruker AM-270 or equivalent.[1]
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Frequency: 75-125 MHz.
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Pulse Sequence: Proton-decoupled experiment.
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Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.
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Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
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2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 4,4'-Sulfonylbis(phenoxybenzene) into a fine powder using an agate mortar and pestle.
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Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
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Transfer the mixture to a pellet press die.
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Apply pressure (typically several tons) using a hydraulic press to form a transparent or semi-transparent pellet.
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Instrument Parameters:
3. Mass Spectrometry (MS)
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Sample Preparation:
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Prepare a dilute solution of 4,4'-Sulfonylbis(phenoxybenzene) in a volatile organic solvent (e.g., methanol or acetonitrile).
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Instrument Parameters (GC-MS):
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Ionization Mode: Electron Ionization (EI).
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Analyzer: Quadrupole or Time-of-Flight (TOF).
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GC Column: A suitable capillary column for separating aromatic compounds (e.g., a DB-5ms).
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Inlet Temperature: 250-300 °C.
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Ion Source Temperature: 200-250 °C.
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Mass Range: m/z 50-500.
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Mandatory Visualization
